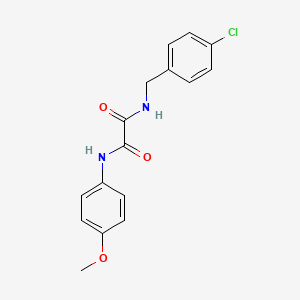
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide, also known as CM-157, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM-157 is a selective melanocortin 4 receptor (MC4R) agonist, which means it activates specific receptors in the brain that are involved in regulating appetite and energy expenditure.
Wirkmechanismus
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide works by selectively activating MC4R in the brain. MC4R is a G protein-coupled receptor that is involved in regulating appetite and energy expenditure. Activation of MC4R leads to decreased food intake and increased energy expenditure, which can lead to weight loss and improved glucose metabolism.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has been shown to have several biochemical and physiological effects in animal models. It can reduce food intake, increase energy expenditure, and improve glucose metabolism. N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has also been shown to have anti-inflammatory effects and can improve liver function in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide in lab experiments is its selectivity for MC4R, which reduces the risk of off-target effects. However, N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide is not currently approved for human use, which limits its potential clinical applications. Additionally, the synthesis of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the research on N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide. Another area of research could be the investigation of the long-term effects of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide on weight loss and metabolic health. Additionally, the potential antidepressant effects of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide could be further explored in animal models of depression. Finally, the safety and efficacy of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide could be evaluated in clinical trials to determine its potential as a therapeutic agent for metabolic disorders.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide involves the reaction of 4-chlorobenzylamine with 4-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylenediamine to form N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide. The purity and yield of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide can be improved by using different solvents and purification methods.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has been studied extensively in animal models for its potential therapeutic applications in obesity, diabetes, and other metabolic disorders. Studies have shown that N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide can reduce food intake, increase energy expenditure, and improve glucose metabolism in obese mice. N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has also been shown to have antidepressant-like effects in animal models of depression.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-6-13(7-9-14)19-16(21)15(20)18-10-11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJKHVODTNRYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)

![4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)


![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)
![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)